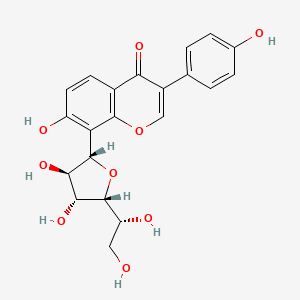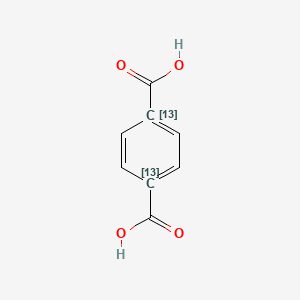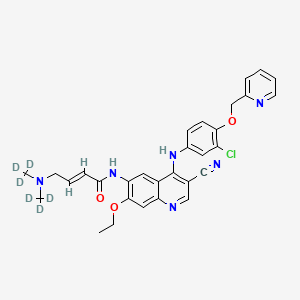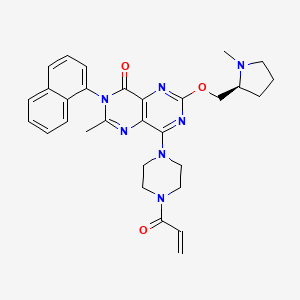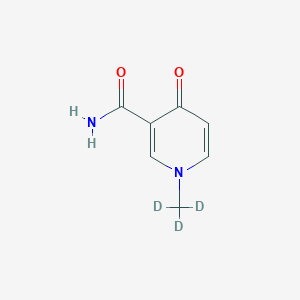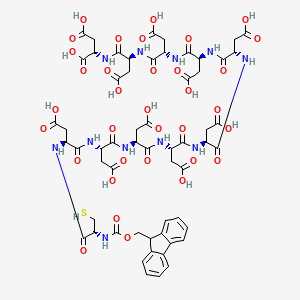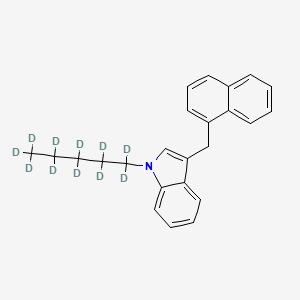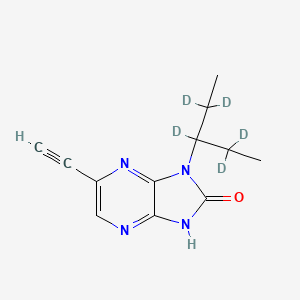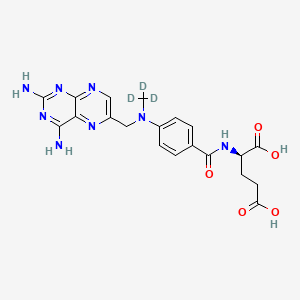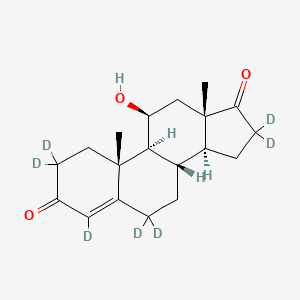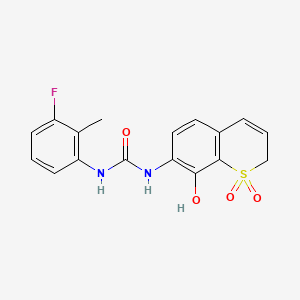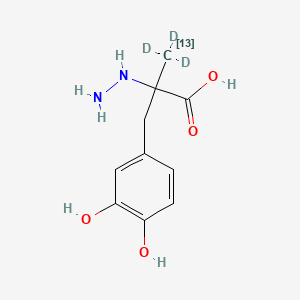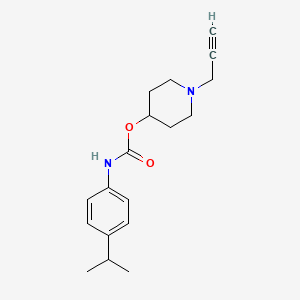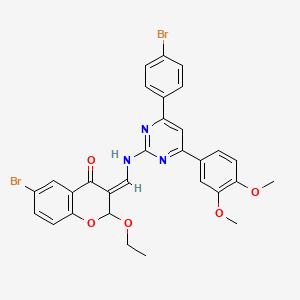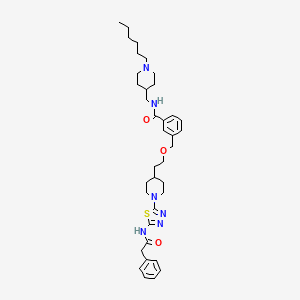
GLS1 Inhibitor-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLS1 Inhibitor-6, also known as Compound 24y, is a potent and selective inhibitor of the enzyme glutaminase 1 (GLS1). This enzyme plays a crucial role in the glutaminolysis pathway, which is essential for the metabolism of glutamine in cells. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells by targeting their metabolic dependencies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-6 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the selectivity and potency of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure consistency and reproducibility. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to produce this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
GLS1 Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
GLS1 Inhibitor-6 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown promise in inhibiting the proliferation of cancer cells by targeting their metabolic pathways.
Metabolic Studies: The compound is used to study the role of glutaminolysis in cellular metabolism and its impact on various diseases.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting glutaminase 1.
Biological Research: It is used to investigate the effects of glutaminase inhibition on cellular processes and signaling pathways.
Mécanisme D'action
GLS1 Inhibitor-6 exerts its effects by selectively inhibiting the enzyme glutaminase 1 (GLS1). This enzyme is responsible for converting glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This leads to reduced cell viability and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
BPTES: Another GLS1 inhibitor with a different chemical structure but similar mechanism of action.
Compound 968: A GLS1 inhibitor known for its ability to increase reactive oxygen species levels in cancer cells.
Uniqueness of GLS1 Inhibitor-6
This compound is unique due to its high selectivity for GLS1 over GLS2, making it a more targeted and effective inhibitor. It also shows good oral bioavailability and potent anti-tumor activity, distinguishing it from other GLS1 inhibitors .
Propriétés
Formule moléculaire |
C37H52N6O3S |
|---|---|
Poids moléculaire |
660.9 g/mol |
Nom IUPAC |
N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |
InChI |
InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |
Clé InChI |
KBMVEWMZBAAPSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


